
Methyl 4-(((1-ethyl-2-pyrrolidinylidene)amino)sulfonyl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-(((1-ethyl-2-pyrrolidinylidene)amino)sulfonyl)benzoate is a complex organic compound with a unique structure that includes a benzoate ester, a sulfonyl group, and a pyrrolidinylidene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(((1-ethyl-2-pyrrolidinylidene)amino)sulfonyl)benzoate typically involves multiple steps. One common route includes the following steps:
Formation of the benzoate ester: This can be achieved through the esterification of 4-hydroxybenzoic acid with methanol in the presence of an acid catalyst.
Introduction of the sulfonyl group: This step involves the sulfonation of the benzoate ester using a sulfonyl chloride reagent under basic conditions.
Formation of the pyrrolidinylidene moiety: The final step involves the reaction of the sulfonylated benzoate with 1-ethyl-2-pyrrolidinylideneamine under appropriate conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(((1-ethyl-2-pyrrolidinylidene)amino)sulfonyl)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or sulfuric acid.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Sulfides.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Scientific Research Applications
Methyl 4-(((1-ethyl-2-pyrrolidinylidene)amino)sulfonyl)benzoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 4-(((1-ethyl-2-pyrrolidinylidene)amino)sulfonyl)benzoate involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with amino acid residues in proteins, potentially inhibiting enzymatic activity. The pyrrolidinylidene moiety may also contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-aminobenzoate: Similar structure but lacks the sulfonyl and pyrrolidinylidene groups.
Methyl 4-sulfamoylbenzoate: Contains a sulfonamide group instead of the sulfonyl group.
Methyl 4-(pyrrolidin-1-yl)benzoate: Contains a pyrrolidine ring but lacks the sulfonyl group.
Uniqueness
Methyl 4-(((1-ethyl-2-pyrrolidinylidene)amino)sulfonyl)benzoate is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the sulfonyl and pyrrolidinylidene groups allows for versatile interactions with various molecular targets, making it a valuable compound in research and industrial applications.
Properties
CAS No. |
126826-56-0 |
|---|---|
Molecular Formula |
C14H18N2O4S |
Molecular Weight |
310.37 g/mol |
IUPAC Name |
methyl 4-[(Z)-(1-ethylpyrrolidin-2-ylidene)amino]sulfonylbenzoate |
InChI |
InChI=1S/C14H18N2O4S/c1-3-16-10-4-5-13(16)15-21(18,19)12-8-6-11(7-9-12)14(17)20-2/h6-9H,3-5,10H2,1-2H3/b15-13- |
InChI Key |
MGQOEFFHPBKNKJ-SQFISAMPSA-N |
Isomeric SMILES |
CCN\1CCC/C1=N/S(=O)(=O)C2=CC=C(C=C2)C(=O)OC |
Canonical SMILES |
CCN1CCCC1=NS(=O)(=O)C2=CC=C(C=C2)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















